molecular formula C14H25NO4 B2880516 Tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate CAS No. 1692306-72-1

Tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate

Cat. No.: B2880516
CAS No.: 1692306-72-1
M. Wt: 271.357
InChI Key: APOLPHXZVLQZNU-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group, an oxolan (tetrahydrofuran) ring, and a tert-butyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the piperidine ring can be introduced via hydroxylation reactions using reagents like osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂).

    Attachment of the Oxolan Ring: The oxolan ring can be introduced through a nucleophilic substitution reaction involving an appropriate leaving group and a nucleophile such as tetrahydrofuran.

    Formation of the Tert-butyl Ester: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and oxolan ring provide sites for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:

    Tert-butyl 4-hydroxy-3-(tetrahydrofuran-3-yl)piperidine-1-carboxylate: Similar structure but with different substituents on the piperidine ring.

    Tert-butyl 4-hydroxy-3-(oxetan-3-yl)piperidine-1-carboxylate: Contains an oxetan ring instead of an oxolan ring, leading to different reactivity and properties.

    Tert-butyl 4-hydroxy-3-(pyrrolidin-3-yl)piperidine-1-carboxylate: Features a pyrrolidine ring, which affects its chemical behavior and biological activity.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-6-4-12(16)11(8-15)10-5-7-18-9-10/h10-12,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOLPHXZVLQZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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